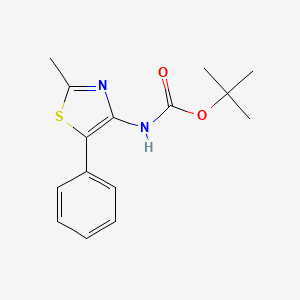![molecular formula C12H18ClNO B6598518 2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1803601-12-8](/img/structure/B6598518.png)
2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride (2-MPMP) is an organic compound belonging to the class of pyrrolidine derivatives. It is a white powder, soluble in water and alcohol, and is used in a variety of scientific research applications. 2-MPMP is an important compound in the field of organic synthesis, as it can be used to produce a variety of other compounds, including amino acids, peptides, and nucleosides. It is also used in the synthesis of pharmaceuticals and in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of peptides and other compounds, as well as in the development of new drugs. It is also used in the study of biochemical and physiological processes, as it can be used to study the effects of various compounds on the body. Additionally, 2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride can be used to study the effects of drugs on the body, as well as to study the mechanism of action of certain drugs.
Wirkmechanismus
The mechanism of action of 2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride is not fully understood, but it is believed to act as an inhibitor of enzymes. Specifically, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the metabolism of arachidonic acid. By inhibiting this enzyme, 2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride can reduce inflammation and pain, as well as other physiological effects.
Biochemical and Physiological Effects
2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride has a variety of biochemical and physiological effects. It is known to reduce inflammation and pain, as well as to reduce the production of prostaglandins, which are involved in the regulation of various physiological processes. Additionally, 2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride has been shown to reduce the production of leukotrienes, which are involved in the regulation of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is soluble in both water and alcohol. Additionally, it is a stable compound, making it easy to store and use. However, 2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride does have some limitations for use in laboratory experiments. For example, it is not very soluble in organic solvents, and its solubility in water decreases with increasing temperature.
Zukünftige Richtungen
The potential future directions for research involving 2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride are numerous. For example, further research could be conducted on the biochemical and physiological effects of 2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride, as well as its mechanism of action. Additionally, further research could be conducted on the synthesis of 2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride, as well as its use in the synthesis of other compounds. Finally, further research could be conducted on the use of 2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride in the development of new drugs, as well as its potential therapeutic applications.
Synthesemethoden
2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride is synthesized through a process known as alkylation, which involves the reaction of an alkyl halide with an amine. In the case of 2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride, the alkyl halide is 2-chloromethylphenol and the amine is pyrrolidine. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is 2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride hydrochloride.
Eigenschaften
IUPAC Name |
2-[(2-methylphenoxy)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-5-2-3-7-12(10)14-9-11-6-4-8-13-11;/h2-3,5,7,11,13H,4,6,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKYOGLTIAZLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxymethyl)pyrrolidine hydrochloride | |
CAS RN |
1803601-12-8 |
Source


|
| Record name | Pyrrolidine, 2-[(2-methylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B6598435.png)




![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B6598462.png)

![methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid](/img/structure/B6598477.png)
![1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate](/img/structure/B6598479.png)
![tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate](/img/structure/B6598480.png)



